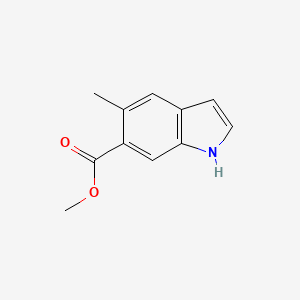

methyl 5-methyl-1H-indole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)6-9(7)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDJMZPCVKDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-1H-indole-6-carboxylate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-1H-indole-6-carboxylate is a pivotal molecular scaffold, serving as a critical intermediate in the synthesis of a diverse array of pharmacologically active compounds.[1][2] Its structure, featuring a substituted indole core, is a privileged motif in medicinal chemistry, frequently appearing in agents targeting the central nervous system, serotonin receptors, and various protein kinases.[2][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable building block. We will dissect the logic of retrosynthesis, evaluate the most effective forward-synthetic routes from common starting materials, and provide detailed, field-proven protocols. The focus is on the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to new synthetic challenges.

Introduction: The Strategic Importance of Methyl 5-methyl-1H-indole-6-carboxylate

The indole nucleus is a cornerstone of drug discovery, renowned for its ability to mimic the structure of neurotransmitters and interact with a wide range of biological receptors.[3][4] The specific substitution pattern of Methyl 5-methyl-1H-indole-6-carboxylate (CAS No. 1227270-85-0; Molecular Formula: C₁₁H₁₁NO₂) offers a unique combination of electronic and steric properties. The C5-methyl group provides a lipophilic anchor and can influence metabolic stability, while the C6-methoxycarbonyl group serves as a versatile chemical handle for further molecular elaboration through ester hydrolysis, amidation, or reduction.

This guide moves beyond a simple recitation of synthetic procedures. It is designed to function as a senior scientist's handbook, offering insights into why specific pathways are chosen and how reaction conditions are optimized for success.

Core Molecular Profile:

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 1227270-85-0 |

| Appearance | Solid (Predicted) |

| Boiling Point | 334.9±22.0 °C (Predicted)[2] |

| Density | 1.212±0.06 g/cm³ (Predicted)[2] |

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. For the indole core, several disconnections are classically considered. The most robust strategies for this particular substitution pattern involve either forming the pyrrole ring onto a pre-functionalized benzene ring or constructing the benzene ring with the requisite substituents already in place.

This analysis reveals three primary classes of starting materials:

-

Substituted Phenylhydrazines: For the Fischer Indole Synthesis.

-

Substituted o-Nitrotoluenes: For the Reissert and Batcho-Leimgruber syntheses.

-

Substituted Anilines: For modern palladium-catalyzed cyclizations.

We will now explore the forward synthesis from these starting points.

Key Synthetic Strategy: The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber synthesis is often favored for its high regiocontrol and tolerance of various functional groups. It avoids the often harsh acidic conditions of the Fischer synthesis. The strategy involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.

Starting Material: Methyl 4-methyl-3-nitrobenzoate

This starting material is commercially available or can be readily prepared via the nitration of methyl 4-methylbenzoate. The positions of the methyl and nitro groups are critical as they directly dictate the final positions of the C5-methyl and the indole nitrogen, respectively.

Workflow Diagram: Batcho-Leimgruber Synthesis

Detailed Experimental Protocol

Step 1: Synthesis of (E)-Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Formation)

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-methyl-3-nitrobenzoate (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

-

Causality Note: DMF-DMA serves as both a reactant and a dehydrating agent. The excess ensures the reaction goes to completion by forming the enamine, which is the key intermediate for cyclization. Anhydrous conditions are crucial to prevent hydrolysis of the acetal.

-

-

Reaction: Heat the mixture to 120-140 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude enamine product is often a dark, viscous oil and can be carried forward to the next step without extensive purification, though a rapid filtration through a plug of silica gel can remove baseline impurities.

Step 2: Reductive Cyclization to Methyl 5-methyl-1H-indole-6-carboxylate

-

Reactor Setup: Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol, tetrahydrofuran (THF), and water.

-

Reductant Addition: Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq). Alternatively, catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (10 mol% Pd/C) is a cleaner but requires specialized equipment.

-

Causality Note: The reducing agent selectively reduces the nitro group to an amine. This amine then spontaneously undergoes an intramolecular nucleophilic attack on the enamine double bond, followed by the elimination of dimethylamine, to form the aromatic indole ring. The choice of reductant depends on scale and available equipment; dithionite is convenient for bench-scale synthesis.

-

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor by TLC until the starting enamine is consumed.

-

Work-up and Purification:

-

If using dithionite, dilute the reaction with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate.

-

The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure methyl 5-methyl-1H-indole-6-carboxylate as a solid.

-

Alternative Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for indole formation.[5][6] It involves the acid-catalyzed thermal cyclization of a phenylhydrazone.

Starting Material: (4-(methoxycarbonyl)-3-methylphenyl)hydrazine

This hydrazine is the key precursor. It can be prepared from methyl 4-amino-3-methylbenzoate via diazotization followed by reduction with tin(II) chloride or sodium sulfite.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

-

Combine (4-(methoxycarbonyl)-3-methylphenyl)hydrazine (1.0 eq) and an appropriate carbonyl partner, such as pyruvic acid or methyl pyruvate (1.1 eq), in a solvent like ethanol.

-

Add a catalytic amount of acetic acid to facilitate the condensation.

-

Stir the mixture at room temperature for 1-2 hours. The hydrazone often precipitates from the solution and can be collected by filtration.

Step 2: Indolization

-

Catalyst and Solvent: Suspend the dried hydrazone in a high-boiling point solvent like toluene or xylene. Add a strong acid catalyst. Polyphosphoric acid (PPA) is effective, as are Lewis acids like zinc chloride (ZnCl₂).

-

Causality Note: The acid protonates the imine nitrogen, which facilitates tautomerization to the crucial ene-hydrazine intermediate.[6] This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia, to furnish the indole ring.[6][7] The high temperature is required to overcome the activation energy of the sigmatropic rearrangement.

-

-

Reaction: Heat the mixture to reflux (110-180 °C, depending on the solvent and catalyst) for 2-12 hours.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via column chromatography.

Modern Approaches: Palladium-Catalyzed Methods

Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, offer elegant and often milder routes to substituted indoles.[8][9] These methods typically involve the intramolecular cyclization of a suitably functionalized aniline.

-

Heck Cyclization: An N-protected 2-haloaniline bearing an adjacent allylic group can undergo intramolecular cyclization to form the indole.[9][10]

-

Sonogashira Coupling followed by Cyclization: A 2-haloaniline can be coupled with a terminal alkyne, and the resulting 2-alkynyl aniline can be cyclized to the indole, often in a one-pot domino process.[8][11]

While powerful, these methods often require more complex starting materials for a highly substituted target like methyl 5-methyl-1H-indole-6-carboxylate, making them less direct than the classical methods for this specific molecule.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Starting Material | Key Features & Rationale | Typical Yields |

| Batcho-Leimgruber | Methyl 4-methyl-3-nitrobenzoate | Excellent regiocontrol; avoids harsh acids; reliable for scaled-up synthesis. | Good to Excellent |

| Fischer Indole | (4-(methoxycarbonyl)-3-methylphenyl)hydrazine | Classic, robust method; requires a multi-step synthesis of the hydrazine precursor; can suffer from side reactions under harsh acidic conditions. | Moderate to Good |

| Pd-Catalyzed | Substituted 2-Haloaniline | Milder conditions; high functional group tolerance; often requires more complex, multi-step synthesis of the starting material. | Good to Excellent |

Conclusion for the Practicing Scientist

For the reliable and scalable synthesis of methyl 5-methyl-1H-indole-6-carboxylate, the Batcho-Leimgruber synthesis represents the most strategic and efficient pathway. Its use of a readily available starting material, coupled with high regiochemical fidelity and generally good yields, makes it the superior choice for drug development campaigns where material throughput and reproducibility are paramount. While the Fischer synthesis remains a viable alternative, the necessary preparation of the hydrazine precursor adds steps and potential yield losses. Palladium-catalyzed methods, though elegant, are better suited for constructing indole libraries where the diversity of coupling partners is leveraged, rather than for the dedicated synthesis of this specific, highly-substituted target. Understanding the mechanistic underpinnings of each route allows the research scientist to troubleshoot effectively and adapt these powerful reactions to future synthetic endeavors.

References

-

ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

-

MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. PMC. Available from: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. Available from: [Link]

-

YouTube. (2021). Fischer Indole Synthesis. Available from: [Link]

-

ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 1H-indole-5-carboxylate. PubChem. Available from: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

Wikipedia. (n.d.). Tryptophan. Available from: [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

ACS Publications. (1993). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl 5-methyl-1H-indole-6-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PubMed Central. Available from: [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. PMC. Available from: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]

-

ACS Publications. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available from: [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]

-

Thieme. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

-

RSC Publishing. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. PubChem. Available from: [Link]

-

ACS Publications. (n.d.). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

-

SIOC Journals. (n.d.). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Available from: [Link]

-

SlideShare. (n.d.). Preparation and Properties of INDOLE. Available from: [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

-

RSC Publishing. (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available from: [Link]

-

Sci-Hub. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Synthesis. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-methyl-1H-indole-6-carboxylate [myskinrecipes.com]

- 3. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

The Strategic Application of Methyl 5-Methyl-1H-indole-6-carboxylate in Modern Drug Discovery and Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with profound biological activities. Within this privileged scaffold, methyl 5-methyl-1H-indole-6-carboxylate emerges as a strategic building block, offering a unique substitution pattern that is increasingly leveraged in the design of novel therapeutics and advanced agrochemicals. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential applications of this versatile indole derivative, underpinned by scientific literature and field-proven insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of methyl 5-methyl-1H-indole-6-carboxylate is fundamental to its application in synthesis and biological screening. The presence of the methyl group at the 5-position and the methyl carboxylate at the 6-position significantly influences the molecule's electronic and steric characteristics, thereby impacting its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

| Property | Value | Source |

| CAS Number | 1227270-85-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4] |

| Molecular Weight | 189.21 g/mol | [4] |

| Boiling Point (Predicted) | 334.9 ± 22.0 °C | [1] |

| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [1] |

While specific, publicly available spectroscopic data for methyl 5-methyl-1H-indole-6-carboxylate is limited, characterization of such a compound would typically involve the following analytical techniques to confirm its structure and purity.

Typical Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methyl group at the 5-position, and the methyl ester protons. The coupling patterns of the aromatic protons would be crucial for confirming the 5,6-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring and methyl groups.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound, with the molecular ion peak expected at m/z 189.21.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, C=O bond of the ester, and C-H bonds of the aromatic and methyl groups.

Synthetic Strategies

Hypothetical Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.

Experimental Protocol Outline:

-

Hydrazone Formation: Equimolar amounts of 4-(methoxycarbonyl)-3-methylphenylhydrazine and a suitable ketoester (e.g., methyl pyruvate) would be reacted in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone would then be subjected to cyclization using a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) with heating to promote the[2][2]-sigmatropic rearrangement and subsequent aromatization to yield the indole core.

-

Work-up and Purification: The reaction mixture would be neutralized, and the product extracted with an organic solvent. Purification would typically be achieved by column chromatography on silica gel.

Potential Applications in Drug Discovery

The true value of methyl 5-methyl-1H-indole-6-carboxylate lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Commercial suppliers highlight its utility in the development of agents targeting the central nervous system (CNS) and as kinase inhibitors.[1]

Serotonin Receptor Modulators

The indole scaffold is a common feature in many ligands of serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and migraine. The specific substitution pattern of methyl 5-methyl-1H-indole-6-carboxylate provides a unique starting point for the synthesis of novel serotonin receptor modulators.

Rationale for Application:

-

The indole nitrogen can be alkylated or arylated to introduce various side chains that can interact with the receptor binding pocket.

-

The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. This position is often explored for optimizing potency and pharmacokinetic properties.

-

The methyl group at the 5-position can provide beneficial steric and electronic effects, potentially enhancing selectivity for specific 5-HT receptor subtypes.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a well-established scaffold for the design of kinase inhibitors. The 5-methyl-1H-indole-6-carboxylate framework can be elaborated to generate potent and selective inhibitors of various kinases.

Rationale for Application:

-

The indole core can act as a hinge-binding motif, a common interaction mode for kinase inhibitors.

-

The 6-carboxylate group provides a handle for introducing substituents that can occupy the solvent-exposed region of the ATP-binding site, which can be exploited to enhance potency and selectivity.

-

The 5-methyl group can be used to fine-tune the lipophilicity and steric bulk of the molecule, which can impact its binding affinity and pharmacokinetic profile.

Potential Applications in Agrochemicals

The indole scaffold is also found in a number of agrochemicals, including herbicides and plant growth regulators. The unique substitution pattern of methyl 5-methyl-1H-indole-6-carboxylate makes it an interesting starting point for the discovery of novel pesticides with potentially improved efficacy and selectivity.[1]

Rationale for Application:

-

Herbicides: The indole-6-carboxylate moiety can be derivatized to mimic the structure of natural plant hormones like auxin, leading to herbicidal activity through uncontrolled growth.

-

Fungicides and Insecticides: The indole nucleus can be functionalized with various toxophores to develop new fungicides and insecticides. The 5-methyl group can enhance the lipophilicity of the molecule, which may improve its penetration into fungal cells or insect cuticles.

Table 2: Potential Agrochemical Derivatives from Methyl 5-Methyl-1H-indole-6-carboxylate

| Derivative Class | Potential Activity | Synthetic Approach |

| Amides/Thioamides | Fungicidal, Herbicidal | Conversion of the ester to an amide or thioamide. |

| N-Aryl/Heteroaryl Derivatives | Insecticidal, Herbicidal | N-arylation or N-heteroarylation of the indole nitrogen. |

| Heterocyclic Hybrids | Broad-spectrum Pesticidal | Annulation of a third heterocyclic ring onto the indole core. |

Conclusion

Methyl 5-methyl-1H-indole-6-carboxylate is a strategically important, yet underexplored, building block in the vast landscape of indole chemistry. Its unique substitution pattern offers a wealth of opportunities for the development of novel and potent bioactive molecules. While the current body of specific literature on this compound is nascent, its potential as a precursor to advanced serotonin receptor modulators, selective kinase inhibitors, and innovative agrochemicals is significant. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile indole derivative in addressing critical challenges in human health and agriculture. The ester functionality provides a readily modifiable handle for synthetic chemists to explore a wide chemical space, paving the way for the discovery of next-generation therapeutics and crop protection agents.

References

- MySkinRecipes. Methyl 5-methyl-1H-indole-6-carboxylate. Available from: https://www.myskinrecipes.

- Splendid Lab Pvt. Ltd. Methyl 5-Methyl-1H-indole-6-carboxylate. Available from: https://www.splendidlab.com/products/

- Autech Industry Co.,Limited. 8-(Trifluoromethoxy)quinoline-3-carboxylic Acid. Available from: https://www.autechindustry.com/show-2002472-85-5.html

- ChemBuyersGuide. AiFChem, an XtalPi Company. Available from: https://www.chembuyersguide.com/company_directory_1523-298.html

- Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. Available from: https://www.extra-pharm.com/EP-Directory-listing/

- MedchemExpress. Methyl 1H-indole-6-carboxylate | Biochemical Reagent. Available from: https://www.medchemexpress.

- Chem-Impex. Methyl indole-5-carboxylate. Available from: https://www.chemimpex.com/products/07817

- Głuch-Lutwin, M., et al. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals 2022, 15(1), 98. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779929/

- Yang, Z., et al. Indole derivatives as agrochemicals: An overview. Pest Management Science 2022, 78(10), 4037-4053. Available from: https://www.researchgate.

- Al-Ostoot, F.H., et al. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports 2022, 12(1), 1-17. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9168050/

- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Available from: http://www.orgsyn.org/demo.aspx?prep=v84p0242

- Wang, L., et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry 2014, 57(11), 4859-4873. Available from: https://pubs.acs.org/doi/10.1021/jm500297q

- El-Gamal, M.I., et al. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules 2023, 28(24), 8056. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745580/

- ChemicalBook. 5-Methylindole synthesis. Available from: https://www.chemicalbook.

- Gucwa, K., et al. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences 2023, 24(1), 849. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9820790/

- Todoroki, Y., et al. Chemical regulators of plant hormones and their applications in basic research and agriculture. *Plant Biotechnology 2019, 36(3), 133-143. Available from: https://www.tandfonline.com/doi/full/10.5511/plantbiotechnology.19.0620a

- Mancini, A., et al. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences 2024, 25(11), 5894. Available from: https://www.mdpi.com/1422-0067/25/11/5894

- Kouvaras, E., et al. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules 2022, 27(19), 6265. Available from: https://www.mdpi.com/1420-3049/27/19/6265

- Pullagurla, M.R., et al. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Bioorganic & Medicinal Chemistry Letters 2004, 14(19), 4943-4947. Available from: https://pubmed.ncbi.nlm.nih.gov/15358000/

- Sigma-Aldrich. Methyl indole-6-carboxylate. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/578495

- Kaspar, L.T., et al. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Organic Process Research & Development 2005, 9(5), 569-574. Available from: https://www.researchgate.net/publication/231526432_Manufacturing_synthesis_of_5-hydroxy-2-methyl-1H-indole

- Pradal, A., et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2016, 21(11), 1453. Available from: https://www.mdpi.com/1420-3049/21/11/1453

- Al-Zoubi, R.M., et al. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters 2017, 27(15), 3376-3380. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548625/

- Singh, T., et al. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry 2022, 22(14), 2589-2608. Available from: https://pubmed.ncbi.nlm.nih.gov/35674295/

- Mancini, A., et al. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences 2024, 25(11), 5894. Available from: https://pubmed.ncbi.nlm.nih.gov/38892474/

- Ahmad, I., et al. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry 2020, 24(1), 2-25. Available from: https://www.eurekaselect.com/article/103135

- El-Sayed, N.N.E., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances 2021, 11(52), 32986-33013. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05779a

- Hassan, A.S., et al. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules 2022, 27(13), 4211. Available from: https://www.mdpi.com/1420-3049/27/13/4211

- Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Available from: https://www.chemeo.com/cid/70-088-3/1H-Indole-5-methyl-.html

- Marino, A., et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules 2021, 26(11), 3331. Available from: https://www.mdpi.com/1420-3049/26/11/3331

- Magritek. Methyl 1H-indole-3-carboxylate. Available from: https://www.magritek.

Sources

- 1. Methyl 5-methyl-1H-indole-6-carboxylate [myskinrecipes.com]

- 2. 2002472-85-5,8-(Trifluoromethoxy)quinoline-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 5-Methyl-1H-indole-6-carboxylate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Pivotal Intermediate in Modern Medicinal Chemistry.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique aromatic and heterocyclic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[2] Within this important class of molecules, the specific substitution pattern on the indole ring is critical for modulating pharmacological activity. This guide focuses on a particularly valuable derivative: methyl 5-methyl-1H-indole-6-carboxylate. While the initial moment of its "discovery" in the annals of organic chemistry is not prominently documented, its modern significance is clearly established as a crucial intermediate in the synthesis of targeted cancer therapies.

This guide provides a comprehensive technical overview of methyl 5-methyl-1H-indole-6-carboxylate, from its logical synthesis to its application in the development of potent kinase inhibitors.

Strategic Synthesis: A Modern Approach to a Disubstituted Indole

The preparation of polysubstituted indoles presents a significant challenge in organic synthesis, requiring careful strategic planning to control regioselectivity. While classical methods like the Fischer, Leimgruber-Batcho, and Reissert syntheses provide foundational routes to the indole core, the construction of specific isomers such as methyl 5-methyl-1H-indole-6-carboxylate often necessitates a more tailored approach.[3][4]

A key documented synthesis of this compound is outlined in the context of developing dual inhibitors of the erbB2 and EGFR kinases, proteins implicated in the growth of various cancers. This approach, detailed in patent literature, showcases a multi-step sequence designed for the efficient and scalable production of this vital intermediate.

Synthetic Pathway Overview

The synthesis begins with a commercially available substituted aniline and proceeds through a series of transformations to build the indole ring with the desired 5-methyl and 6-methoxycarbonyl substituents. The causality behind this specific route is rooted in the need for high regiochemical control and the ability to introduce the necessary functional groups in a strategic order.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Methodological & Application

The Strategic Application of Methyl 5-Methyl-1H-indole-6-carboxylate in Modern Drug Discovery: A Guide for Researchers

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and presence in numerous clinically approved drugs.[1][2] This guide delves into the specific utility of a promising, yet underexplored derivative, methyl 5-methyl-1H-indole-6-carboxylate , as a versatile building block in drug discovery. We will explore its synthetic accessibility, physicochemical properties, and, most importantly, its potential applications in the generation of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for innovative therapeutic design.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif frequently found in bioactive natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow it to bind to a wide array of biological targets.[3] Consequently, indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4][5]

Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

To effectively utilize a chemical entity in drug design, a thorough understanding of its physical and chemical characteristics is paramount. Below is a summary of the key properties of methyl 5-methyl-1H-indole-6-carboxylate.

| Property | Value | Source |

| Molecular Formula | C11H11NO2 | Inferred |

| Molecular Weight | 189.21 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[6] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General knowledge of indole esters |

| Reactivity | The indole nitrogen can be alkylated or acylated. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring is amenable to further functionalization. | General indole chemistry |

Strategic Synthesis of the Core Scaffold

While a specific, optimized synthesis for methyl 5-methyl-1H-indole-6-carboxylate is not extensively documented in readily available literature, its preparation can be approached through established indole synthetic methodologies. The choice of a synthetic route will largely depend on the availability of starting materials. A plausible and widely used approach is the Fischer indole synthesis .[7][8]

Proposed Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of our target molecule, a substituted phenylhydrazine would be required.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Protocol: A Generalized Approach

Step 1: Preparation of 4-Methyl-3-aminophenylhydrazine

-

Nitration: Begin with a suitable starting material like 4-methyl-3-nitrotoluene.

-

Reduction: Reduce the nitro group to an amine to yield 4-methyl-3-aminotoluene.

-

Diazotization and Reduction: Convert the resulting aniline to a diazonium salt, followed by reduction to the corresponding phenylhydrazine.

Step 2: Fischer Indole Synthesis

-

Condensation: React the synthesized 4-methyl-3-aminophenylhydrazine with a pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., sulfuric acid, polyphosphoric acid).

-

Cyclization: The resulting hydrazone will undergo a[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. This will yield ethyl 5-methyl-1H-indole-6-carboxylate.

Step 3: Transesterification (if necessary)

-

If the synthesis yields an ethyl ester, it can be converted to the methyl ester via transesterification by heating in methanol with a catalytic amount of acid or base.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary to achieve a high yield of the desired product.

Application in Drug Discovery: A Scaffold for Innovation

The true value of methyl 5-methyl-1H-indole-6-carboxylate lies in its potential as a versatile intermediate for the synthesis of a diverse library of compounds. The methyl group at the 5-position and the carboxylate at the 6-position offer distinct handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).[10]

Targeting Protein Kinases in Oncology

The indole scaffold is a common feature in many kinase inhibitors. The ester group of our target molecule can be readily converted to a variety of amides, which can form crucial hydrogen bond interactions with the hinge region of many protein kinases. The 5-methyl group can provide favorable hydrophobic interactions within the ATP-binding pocket.

Caption: Workflow for generating a kinase inhibitor library.

a. Hydrolysis of the Ester

-

Dissolve methyl 5-methyl-1H-indole-6-carboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to precipitate the 5-methyl-1H-indole-6-carboxylic acid.

-

Filter and dry the solid product.

b. Amide Coupling

-

Dissolve the 5-methyl-1H-indole-6-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

-

Add the desired primary or secondary amine (1.1 equivalents).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final amide product by column chromatography or recrystallization.

By using a diverse set of amines in the coupling reaction, a library of indole-6-carboxamides can be generated and screened for activity against a panel of protein kinases. Recent studies have shown that indole-6-carboxylic acid derivatives can be effective inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[11]

Development of Novel Antimicrobial Agents

Indole derivatives have also shown promise as antimicrobial agents. The core scaffold can be modified to interact with bacterial enzymes or disrupt cell membrane integrity.

The indole nitrogen can be alkylated with various electrophiles to introduce diverse side chains.

-

To a solution of methyl 5-methyl-1H-indole-6-carboxylate in an aprotic solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C.

-

After stirring for a short period, add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated indole by column chromatography.

The resulting library of N-substituted indoles can then be screened for antibacterial and antifungal activity.

Conclusion and Future Perspectives

Methyl 5-methyl-1H-indole-6-carboxylate represents a valuable and versatile starting material for the synthesis of novel, biologically active molecules. Its strategic design incorporates a privileged indole scaffold with two key points for chemical diversification. While this specific molecule may not be extensively characterized, the wealth of literature on related indole derivatives provides a strong rationale for its application in drug discovery programs targeting a range of diseases, from cancer to infectious diseases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising chemical entity.

References

-

eCommons, L. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

PubMed. (n.d.). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). WO2008101247A2 - 6 ' substituted indole and indazole derivatives having 5-ht6 receptor affinity.

-

PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

-

ResearchGate. (2026, January 5). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

-

ACS Publications. (2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

- Google Patents. (n.d.). US5545644A - Indole derivatives.

-

ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

-

YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

-

Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Methyl indole-6-carboxylate 97 50820-65-0 [sigmaaldrich.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Methyl 5-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 5-Methyl-1H-indole-6-carboxylate Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with a multitude of biological targets.[1] Within the diverse family of indole-containing compounds, methyl 5-methyl-1H-indole-6-carboxylate stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents. This molecule is an important intermediate in the development of serotonin receptor modulators and kinase inhibitors.[2] The strategic placement of the methyl group at the 5-position and the methyl ester at the 6-position offers a unique combination of electronic and steric properties that can be exploited for regioselective derivatization, enabling the generation of diverse chemical libraries for drug discovery programs.[2]

This comprehensive guide provides detailed application notes and validated protocols for the key derivatization reactions of methyl 5-methyl-1H-indole-6-carboxylate. Each section is designed to not only offer step-by-step instructions but also to provide the underlying scientific rationale for the chosen methodologies, empowering researchers to adapt and troubleshoot these procedures effectively.

I. N-Alkylation and N-Arylation: Modifying the Indole Nitrogen

The indole nitrogen (N-1) is a primary site for derivatization, and its substitution can significantly impact the pharmacological properties of the resulting molecule by altering its polarity, lipophilicity, and hydrogen bonding capacity.

A. N-Alkylation via Williamson Ether Synthesis Analogue

Principle: The N-H proton of the indole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to furnish the N-alkylated product. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.

Protocol: Synthesis of Methyl 1-benzyl-5-methyl-1H-indole-6-carboxylate

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution will become a clear, yellowish color.

-

Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl indole.

Causality of Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to irreversibly deprotonate the indole N-H, driving the reaction towards the indolide anion.

-

DMF: A polar aprotic solvent is used to dissolve the indole substrate and the resulting sodium salt, facilitating the SN2 reaction. Its high boiling point also allows for heating if required for less reactive alkyl halides.

-

0 °C for Deprotonation: This temperature controls the exothermic reaction of NaH with DMF and prevents potential side reactions.

B. N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For N-arylation of indoles, the indole acts as the amine component. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

Protocol: Synthesis of Methyl 5-methyl-1-phenyl-1H-indole-6-carboxylate

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.), iodobenzene (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand such as Xantphos (0.04 eq.).

-

Add anhydrous toluene as the solvent.

-

Add cesium carbonate (Cs₂CO₃, 2.0 eq.) as the base.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-phenylated indole.

Causality of Choices:

-

Palladium Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a common and effective catalyst for Buchwald-Hartwig aminations. The bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the indole and facilitate the transmetalation step. Cesium carbonate is often superior to other bases in these couplings.

-

Toluene: A non-polar, high-boiling solvent is suitable for this reaction, allowing for the necessary reaction temperature to be reached.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Entry | Electrophile | Reaction Type | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | N-Alkylation | NaH | - | DMF | RT | 16 | ~85 |

| 2 | Iodobenzene | N-Arylation | Cs₂CO₃ | Pd₂(dba)₃/Xantphos | Toluene | 110 | 24 | ~75 |

| 3 | 4-Bromotoluene | N-Arylation | K₃PO₄ | CuI/diamine | Dioxane | 110 | 48 | ~60 |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Caption: Workflow for N-alkylation and N-arylation of the indole scaffold.

II. Electrophilic Substitution on the Pyrrole Ring: Formylation and Halogenation

The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack, with the C-3 position being the most reactive site.

A. Vilsmeier-Haack Formylation

Principle: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃). This electrophile then attacks the C-3 position of the indole.

Protocol: Synthesis of Methyl 3-formyl-5-methyl-1H-indole-6-carboxylate

-

Vilsmeier Reagent Formation: In a dry, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq.) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 4M) until the pH is ~7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or purify by column chromatography on silica gel if necessary.

Causality of Choices:

-

DMF and POCl₃: These are the classic reagents for generating the Vilsmeier reagent, which is a mild electrophile suitable for formylating electron-rich heterocycles like indoles.

-

Excess DMF: DMF serves as both a reagent and a solvent.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and needs to be controlled. The subsequent heating provides the necessary activation energy for the electrophilic substitution.

B. Halogenation with N-Halosuccinimides

Principle: N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are convenient and selective sources of electrophilic halogens for the halogenation of electron-rich aromatic compounds. The reaction typically proceeds at the most nucleophilic position, which is C-3 for indoles.

Protocol: Synthesis of Methyl 3-bromo-5-methyl-1H-indole-6-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-methyl-1H-indole-6-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Halogenation: Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 3-bromoindole derivative.

Causality of Choices:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent that is easy to handle. It provides an electrophilic bromine source for the substitution reaction.

-

Acetonitrile/Dichloromethane: These polar aprotic solvents are suitable for this reaction as they dissolve the reactants and are relatively inert under the reaction conditions.

-

Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and can improve the regioselectivity, minimizing the formation of di-substituted byproducts.

Caption: Electrophilic substitution at the C-3 position of the indole ring.

III. Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. This reaction is instrumental in synthesizing biaryl compounds and other complex molecules.

Principle: To perform a Suzuki coupling on the indole core, a halogen atom must first be introduced. The 3-bromoindole derivative synthesized in the previous section is an ideal substrate. The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond.

Protocol: Synthesis of Methyl 5-methyl-3-phenyl-1H-indole-6-carboxylate

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine methyl 3-bromo-5-methyl-1H-indole-6-carboxylate (1.0 eq.), phenylboronic acid (1.5 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add a solvent system of toluene and ethanol (e.g., 3:1 v/v).

-

Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.) as the base.

-

Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-arylindole.

Causality of Choices:

-

Pd(PPh₃)₄: A widely used and effective catalyst for Suzuki couplings.

-

Phenylboronic Acid: A common and stable organoboron reagent.

-

Sodium Carbonate (aqueous): The base is essential for the transmetalation step of the catalytic cycle. The aqueous biphasic system is common for Suzuki reactions.

-

Toluene/Ethanol: This solvent mixture provides good solubility for both the organic and inorganic components of the reaction.

Table 2: Suzuki-Miyaura Coupling of 3-Bromoindole Derivative

| Entry | Boronic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 90 | 18 | ~80 |

| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 12 | ~85 |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Caption: C-C bond formation via Suzuki-Miyaura coupling.

IV. Analytical Characterization

The successful synthesis of the derivatized products must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Key diagnostics include the disappearance of the N-H proton signal upon N-alkylation/arylation, and the appearance of new signals corresponding to the introduced substituent. For C-3 substitution, the signal for the C-3 proton will be absent.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The appearance of new carbon signals and shifts in the existing indole signals provide evidence of successful derivatization. For example, in the 3-formyl derivative, a characteristic signal for the aldehyde carbon will appear around 180-190 ppm.[3]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. This is a crucial step in verifying the identity of a new molecule.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

-

Column Chromatography: The primary method for the purification of the synthesized compounds.

-

V. Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the derivatization of methyl 5-methyl-1H-indole-6-carboxylate. These methods open the door to the synthesis of a wide range of novel indole derivatives with potential applications in drug discovery and materials science. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it an invaluable tool for medicinal chemists. Future work in this area could focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of other reactive sites on the indole ring to further expand the accessible chemical space.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

Mondal, M., & Bora, U. (2013). A decade review on the Vilsmeier–Haack reaction and its analogues in heterocyclic synthesis. RSC Advances, 3(44), 21236-21269. [Link]

-

MySkinRecipes. (n.d.). Methyl 5-methyl-1H-indole-6-carboxylate. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

Application Note: High-Purity Isolation of Methyl 5-Methyl-1H-indole-6-carboxylate using Automated Flash Chromatography

Abstract

This application note provides a comprehensive guide to the purification of methyl 5-methyl-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. A robust normal-phase flash chromatography protocol is detailed, addressing common challenges associated with the purification of nitrogen-containing heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally related indole derivatives.

Introduction

Methyl 5-methyl-1H-indole-6-carboxylate is a crucial building block in the synthesis of a variety of biologically active molecules, including serotonin receptor modulators and kinase inhibitors. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. Chromatographic purification is often the method of choice for achieving the high degree of purity required for pharmaceutical applications.

This document outlines a systematic approach to the purification of methyl 5-methyl-1H-indole-6-carboxylate using automated flash chromatography. It provides a detailed protocol, explains the scientific rationale behind the chosen methodology, and offers troubleshooting guidance to overcome common purification hurdles.

Physicochemical Properties of Methyl 5-Methyl-1H-indole-6-carboxylate

Understanding the physicochemical properties of the target molecule is fundamental to developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Predicted Boiling Point | 334.9 ± 22.0 °C | |

| Predicted Density | 1.212 ± 0.06 g/cm³ |

The indole core, with its electron-rich pyrrole ring fused to a benzene ring, imparts a moderate polarity to the molecule. The presence of the methyl ester and the additional methyl group on the indole ring influences its solubility and interaction with chromatographic stationary phases.

Principles of Chromatographic Separation

For the purification of methyl 5-methyl-1H-indole-6-carboxylate, normal-phase chromatography is the recommended technique. This method utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute later than less polar compounds.

The indole nitrogen in the target molecule can interact with the acidic silanol groups on the surface of the silica gel, which can sometimes lead to peak tailing. This issue can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA acts as a masking agent, blocking the active silanol sites and resulting in improved peak symmetry.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is designed for an automated flash chromatography system equipped with a UV detector.

Materials and Equipment

-

Crude Sample: Methyl 5-methyl-1H-indole-6-carboxylate

-

Stationary Phase: High-purity silica gel, 40-63 µm particle size

-

Mobile Phase Solvents:

-

n-Hexane (non-polar)

-

Ethyl acetate (polar)

-

Triethylamine (TEA), optional additive

-

-

Automated Flash Chromatography System: with UV-Vis detector

-

Glassware: Round-bottom flasks, vials, etc.

-

Rotary Evaporator

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve the crude methyl 5-methyl-1H-indole-6-carboxylate in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial mobile phase.

-

For dry loading, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness. This method is preferred as it often leads to better peak resolution.

-

-

Column Selection and Packing:

-

Select a pre-packed silica gel column of a size appropriate for the amount of crude material to be purified. A general rule of thumb is a sample load of 1-10% of the silica gel weight.

-

If packing your own column, create a slurry of the silica gel in the initial mobile phase and carefully pack the column to ensure a homogenous bed.

-

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane and ethyl acetate. A good starting point for method development is a gradient of 10% to 50% ethyl acetate in n-hexane.

-

If peak tailing is observed during initial runs, add 0.1-0.5% (v/v) of triethylamine to the mobile phase.

-

-

Chromatography Execution:

-

Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane) for at least 5 column volumes.

-

Load the prepared sample onto the column.

-

Begin the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. A linear gradient is often effective.

-

Monitor the elution of the compounds using the UV detector. Based on the UV absorbance of similar indole derivatives, a detection wavelength of 280 nm is recommended.

-

Collect the fractions corresponding to the desired product peak.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the pure fractions containing methyl 5-methyl-1H-indole-6-carboxylate.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-

Visual Workflow

Caption: Workflow for the purification of methyl 5-methyl-1H-indole-6-carboxylate.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase gradient. Start with a shallower gradient. - Reduce the amount of sample loaded onto the column. |

| Peak Tailing | - Interaction of the indole nitrogen with acidic silanol groups on the silica gel. | - Add a small amount (0.1-0.5%) of triethylamine to the mobile phase to mask the active sites. |

| Compound Not Eluting | - Mobile phase is too non-polar. - Strong, irreversible adsorption to the stationary phase. | - Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. - Consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography. |

| Multiple Peaks for a Pure Compound | - Tautomerization of the indole. - On-column degradation. | - Ensure the mobile phase is neutral or slightly basic to minimize protonation. - Check the stability of the compound on silica gel by spotting it on a TLC plate and letting it sit before developing. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of methyl 5-methyl-1H-indole-6-carboxylate using automated flash chromatography. By understanding the principles of the separation and implementing the troubleshooting strategies outlined, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of their synthetic and drug discovery programs.

References

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

-

Chromatography Forum. (2005, December 30). Use of Triethylamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 5-methyl-1H-indole-6-carboxylate. Retrieved from [Link]

-

Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2017, March 7). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Aqueous normal-phase chromatography. Retrieved from [Link]

-

MDPI. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,... [Image]. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

Application Notes & Protocols for the Synthesis of Substituted Indole-6-Carboxylates

Introduction: The Significance of the Indole-6-Carboxylate Scaffold

The indole nucleus is a cornerstone structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Consequently, the development of efficient synthetic methodologies for functionalized indoles is a paramount objective in medicinal chemistry and drug discovery.[2] Among the various substituted indoles, the indole-6-carboxylate scaffold is of particular importance, serving as a key intermediate in the synthesis of pharmacologically active agents, including anti-cancer, anti-inflammatory, and antiviral drugs.[1][3] This document provides a comprehensive guide to the principal synthetic routes for accessing substituted indole-6-carboxylates, intended for researchers, scientists, and professionals in the field of drug development. We will delve into both classical and modern synthetic strategies, offering detailed protocols and mechanistic insights to empower the rational design and execution of synthetic campaigns.

I. Classical Approaches to Indole-6-Carboxylate Synthesis

A. The Fischer Indole Synthesis: A Timeless Strategy

First reported by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis remains one of the most reliable and widely used methods for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an aldehyde or ketone.[5][6]

Mechanistic Rationale:

The power of the Fischer synthesis lies in its robustness and the commercial availability of a wide range of starting materials. The key to synthesizing an indole-6-carboxylate via this route is the selection of a phenylhydrazine precursor bearing an ester or a precursor functional group at the para-position.

The mechanism proceeds through several key steps:

-

Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[7][7]-sigmatropic rearrangement (the critical bond-forming step) to generate a di-imine intermediate.

-

Rearomatization of the benzene ring.

-

Intramolecular cyclization followed by the elimination of ammonia to yield the final indole product.[8]

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.